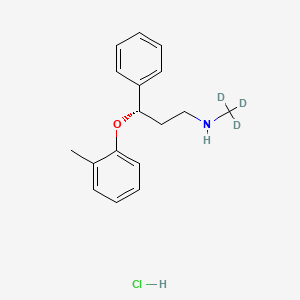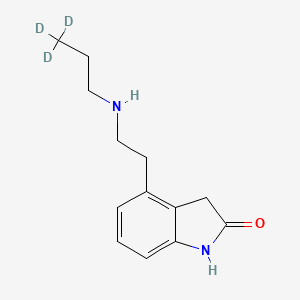
N-Despropyl Ropinirole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Despropyl Ropinirole-d3 is an isotopically labeled metabolite of Ropinirole, a compound primarily used as a dopamine agonist. This compound is often utilized in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotope labeling which aids in various analytical techniques .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Despropyl Ropinirole-d3 involves the deuteration of the propyl group in Ropinirole. The process typically includes the following steps:
Deuteration: The propyl group in Ropinirole is replaced with a deuterated propyl group using deuterium gas under specific reaction conditions.
Purification: The resulting compound is purified using chromatographic techniques to ensure the removal of any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Ropinirole are subjected to deuteration using deuterium gas in specialized reactors.
High-Performance Liquid Chromatography (HPLC): The compound is then purified using HPLC to achieve the desired purity levels required for research applications.
化学反应分析
Types of Reactions: N-Despropyl Ropinirole-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the deuterated propyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Substitution Reagents: Halogenated compounds are typically used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
科学研究应用
N-Despropyl Ropinirole-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: The compound is utilized in studies involving dopamine receptors, particularly in understanding receptor binding and activity.
Medicine: Research involving this compound contributes to the development of treatments for neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs targeting dopamine receptors
作用机制
N-Despropyl Ropinirole-d3 exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for dopamine D2 and D3 receptors, and a partial agonist activity at D4 receptors. The compound stimulates these receptors, mimicking the action of dopamine, which leads to improved motor function and reduced symptoms in conditions like Parkinson’s disease .
相似化合物的比较
Ropinirole: The parent compound, used as a dopamine agonist in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Uniqueness: N-Despropyl Ropinirole-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical techniques such as mass spectrometry and NMR spectroscopy. This labeling allows for precise tracking and quantification in various research applications, setting it apart from other similar compounds .
属性
IUPAC Name |
4-[2-(3,3,3-trideuteriopropylamino)ethyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCNCCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
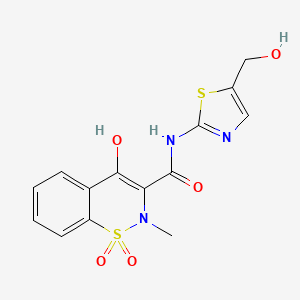
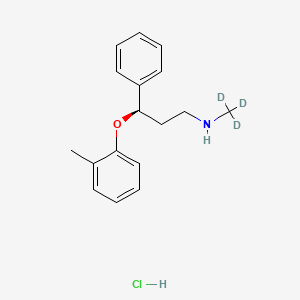

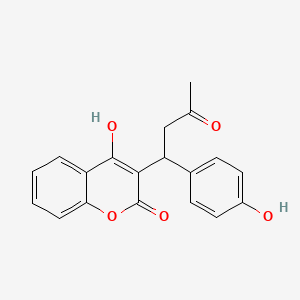

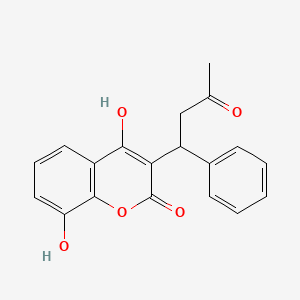
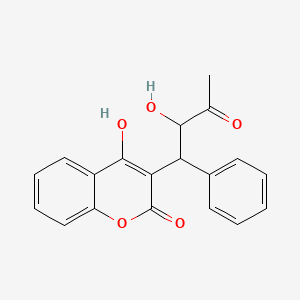
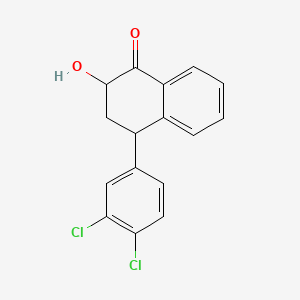

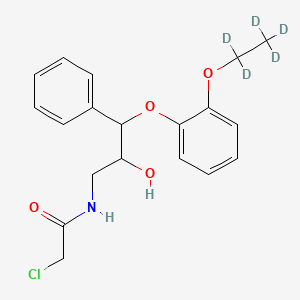
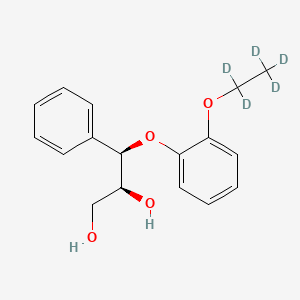
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
